Dehydrodanshenol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

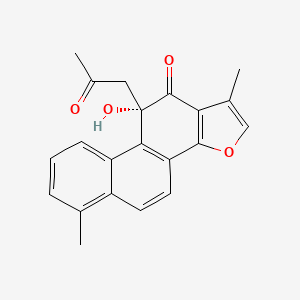

C21H18O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)naphtho[1,2-g][1]benzofuran-11-one |

InChI |

InChI=1S/C21H18O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,10,24H,9H2,1-3H3/t21-/m0/s1 |

InChI Key |

WJDNZDJWZBAWCP-NRFANRHFSA-N |

Isomeric SMILES |

CC1=C2C=CC3=C(C2=CC=C1)[C@](C(=O)C4=C3OC=C4C)(CC(=O)C)O |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(C(=O)C4=C3OC=C4C)(CC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Intricacies of Dehydrodanshenol A: A Technical Guide to its Mechanism of Action

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings: Extensive searches for "Dehydrodanshenol A" and its mechanism of action have not yielded specific scientific literature or data. This suggests that "this compound" may be a novel, lesser-known compound, or potentially a misnomer. However, the broader search for related compounds with similar structural motifs or from similar natural product classes consistently highlights mechanisms centered around the induction of apoptosis and autophagy , as well as the inhibition of the STAT3 signaling pathway .

To provide a valuable and technically detailed guide that aligns with the user's interest in anti-cancer mechanisms, this document will focus on the well-documented activities of structurally related or functionally similar natural products. Specifically, we will delve into the mechanisms of compounds that have been shown to modulate these critical cellular processes. For the purpose of this guide, we will use illustrative examples from compounds such as Dihydrotanshinone I (DHTS) for its role in inducing apoptosis and autophagy, and 10,11-dehydrocurvularin (DCV) as a potent inhibitor of STAT3 signaling. This approach allows for a comprehensive overview of relevant molecular pathways and experimental methodologies that would likely be applicable to the study of a novel compound like this compound.

Core Mechanisms of Action: A Tripartite Approach to Cancer Cell Demise

The anti-neoplastic activity of many natural products can be attributed to their ability to interfere with fundamental cellular processes that are often dysregulated in cancer. The three key mechanisms we will explore are:

-

Induction of Apoptosis: A programmed form of cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells.

-

Induction of Autophagy: A cellular recycling process that can, under certain conditions, lead to cell death, particularly in the context of cancer therapy.

-

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and metastasis.

Quantitative Data Summary

To facilitate a clear understanding of the potency and effects of these mechanisms, the following tables summarize key quantitative data from relevant studies.

Table 1: Inhibitory Concentration (IC50) Values

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Dihydrotanshinone I (DHTS) | Colon Cancer Cells | Cytotoxicity | Varies by cell line | [1] |

| 10,11-dehydrocurvularin (DCV) | MDA-MB-231 | STAT3 Inhibition | ~5 | [2] |

| 10,11-dehydrocurvularin (DCV) | MDA-MB-468 | STAT3 Inhibition | ~5 | [2] |

Table 2: Effects on Protein Expression and Activity

| Compound | Target Protein | Effect | Method | Cell Line | Reference |

| Dihydrotanshinone I (DHTS) | Caspase-3/9 | Activation | Fluorescence Assay | Colon Cancer Cells | [1] |

| Dihydrotanshinone I (DHTS) | AIF | Suppression | siRNA Knockdown | Colon Cancer Cells | [1] |

| 10,11-dehydrocurvularin (DCV) | p-STAT3 (Tyr705) | Inhibition | Western Blot | MDA-MB-231, MDA-MB-468 | [3] |

| 10,11-dehydrocurvularin (DCV) | STAT3 DNA Binding | Inhibition | EMSA | In vitro | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in these pathways is crucial for a deeper understanding. The following diagrams, created using Graphviz, illustrate the key signaling cascades and experimental procedures.

Signaling Pathway Diagrams

Caption: DHTS-induced apoptosis and autophagy in colon cancer cells.[1]

Caption: Inhibition of the STAT3 signaling pathway by DCV in breast cancer cells.[3]

Experimental Workflow Diagram

Caption: A generalized experimental workflow for evaluating the anti-cancer effects of a test compound.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, this section provides detailed methodologies for key assays mentioned in the literature.

Western Blotting for Protein Expression Analysis

-

Cell Lysis:

-

Treat cancer cells with the desired concentrations of the test compound for specified time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, Caspase-3, LC3B) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

-

Cell Preparation:

-

Seed cells in 6-well plates and treat with the test compound for the desired duration.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Immunofluorescence for LC3B Puncta Formation (Autophagy)

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with the test compound for the indicated times.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block the cells with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against LC3B overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash the cells with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence or confocal microscope. The formation of distinct LC3B puncta indicates the induction of autophagy.

-

Conclusion

While direct experimental data on "this compound" is not currently available in the public domain, the established mechanisms of action of related natural products provide a strong framework for understanding its potential anti-cancer properties. The induction of apoptosis and autophagy, coupled with the inhibition of critical oncogenic signaling pathways like STAT3, represents a powerful multi-pronged strategy for eliminating cancer cells. The experimental protocols and pathway diagrams presented in this guide offer a robust toolkit for researchers and drug development professionals to investigate the therapeutic potential of novel compounds in this class. Future studies are warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.

References

- 1. Dihydrotanshinone I induced apoptosis and autophagy through caspase dependent pathway in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrodanshenol A: A Technical Guide to its Biological Activity as a PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodanshenol A, a natural compound isolated from Salvia miltiorrhiza, has been identified as a potent and specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a key negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its PTP1B inhibitory action. It includes a summary of quantitative data, a detailed experimental protocol for the PTP1B inhibition assay, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signal transduction by dephosphorylating tyrosine residues on various protein substrates. Its dephosphorylation of the activated insulin receptor and insulin receptor substrate-1 (IRS-1) attenuates insulin signaling, contributing to insulin resistance. Consequently, the inhibition of PTP1B is a well-established strategy for the development of novel therapeutics for type 2 diabetes. This compound has emerged as a promising natural product-based PTP1B inhibitor.

Quantitative Data on Biological Activity

The primary reported biological activity of this compound is its inhibitory effect on PTP1B. The key quantitative data from the scientific literature is summarized in the table below.

| Compound | Target | Activity | Value | Inhibitor Type | Source |

| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 | 8.5 ± 0.5 μM | Classical-Noncompetitive | [Kim et al., 2017][1] |

Table 1: Summary of Quantitative Biological Activity Data for this compound.

Mechanism of Action: Inhibition of PTP1B

This compound functions as a classical-noncompetitive inhibitor of PTP1B.[1] This mode of inhibition implies that this compound does not bind to the active site of the enzyme where the substrate binds. Instead, it is proposed to bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.

Role of PTP1B in Insulin Signaling

PTP1B is a key negative regulator in the insulin signaling pathway. By dephosphorylating the insulin receptor and its downstream substrates, PTP1B effectively terminates the insulin signal. Inhibition of PTP1B by this compound would, therefore, be expected to enhance and prolong insulin signaling, leading to increased glucose uptake and improved insulin sensitivity.

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Experimental Protocols

The following is a detailed methodology for a typical in vitro PTP1B inhibition assay, based on the protocol described by Kim et al. (2017) and supplemented with standard laboratory procedures.[1]

Materials and Reagents

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

This compound (test compound)

-

Sodium oleanate (positive control)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

EDTA (1 mM)

-

Dithiothreitol (DTT) (1 mM)

-

Bovine Serum Albumin (BSA) (0.1 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve final desired concentrations.

-

Prepare a stock solution of pNPP in the assay buffer.

-

Prepare a working solution of PTP1B enzyme in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

To each well of a 96-well plate, add 50 µL of the assay buffer.

-

Add 10 µL of the this compound solution at various concentrations (or DMSO for the control).

-

Add 20 µL of the PTP1B enzyme solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 10 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for the in vitro PTP1B inhibition assay.

Other Biological Activities

To date, the scientific literature on this compound has primarily focused on its PTP1B inhibitory activity. While other tanshinones from Salvia miltiorrhiza have been investigated for a broader range of biological effects, including anticancer and anti-inflammatory activities, there is currently a lack of published data on these activities for this compound specifically. Further research is required to explore the full pharmacological profile of this compound.

Conclusion and Future Directions

This compound is a validated inhibitor of PTP1B with a noncompetitive mechanism of action. This activity positions it as a lead compound for the development of novel therapeutics for type 2 diabetes and obesity. Future research should focus on:

-

In vivo studies to confirm its efficacy and safety in animal models of metabolic disease.

-

Structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

-

Investigation of its effects on other cellular signaling pathways to identify any additional biological activities or potential off-target effects.

-

Elucidation of its precise allosteric binding site on the PTP1B enzyme.

This technical guide provides a foundational understanding of the biological activity of this compound based on the current scientific evidence. As research progresses, a more comprehensive picture of its therapeutic potential will undoubtedly emerge.

References

Dehydrodanshenol A as a Non-Competitive Inhibitor of Protein Tyrosine Phosphatase 1B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydrodanshenol A's inhibitory action on Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin and leptin signaling pathways. PTP1B has emerged as a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. This compound, a natural product, has been identified as a potent, non-competitive inhibitor of this enzyme. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated biochemical pathways and workflows.

Quantitative Inhibition Data

This compound has been characterized as a non-competitive inhibitor of PTP1B. The primary quantitative metric available from existing literature is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Inhibition Type | IC50 (µM) | Ki (µM) |

| This compound | PTP1B | Non-competitive | 8.5[1] | Not Reported |

Note: The inhibition constant (Ki) for this compound has not been reported in the reviewed literature. For a non-competitive inhibitor, the Ki is a more direct measure of binding affinity to the enzyme.

PTP1B Signaling Pathway and Inhibition

PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding to the insulin receptor (IR), the receptor autophosphorylates on tyrosine residues, initiating a downstream signaling cascade through the phosphorylation of substrates like Insulin Receptor Substrate 1 (IRS-1). PTP1B dephosphorylates both the activated insulin receptor and IRS-1, thus terminating the signal. By inhibiting PTP1B, this compound can potentially enhance and prolong insulin signaling.

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not publicly available, a general methodology for assessing PTP1B inhibition using a colorimetric assay is well-established.

In Vitro PTP1B Inhibition Assay (General Protocol)

This assay measures the enzymatic activity of PTP1B through the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol (pNP), detectable by spectrophotometry.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Inhibitor: this compound dissolved in DMSO

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add a small volume (e.g., 10 µL) of the inhibitor dilutions. For the control (uninhibited reaction), add DMSO.

-

Add the PTP1B enzyme solution to each well and incubate for a defined pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding the stop solution (1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by non-linear regression analysis.

Determination of Inhibition Type and Ki (General Protocol)

To confirm the non-competitive inhibition mechanism and determine the Ki value, kinetic studies are performed by varying the concentrations of both the substrate (pNPP) and the inhibitor (this compound).

Procedure:

-

Perform the PTP1B inhibition assay as described in section 3.1.

-

For each fixed concentration of this compound (including a zero-inhibitor control), measure the initial reaction velocity at a range of pNPP concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

For a non-competitive inhibitor, the lines for different inhibitor concentrations will intersect on the x-axis, indicating that the Km (substrate concentration at half-maximal velocity) is unchanged, while the Vmax (maximal velocity) decreases.

-

The Ki value can be determined by a secondary plot of the y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.

References

Dehydrodanshenol A: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodanshenol A is a C19 norditerpenoid compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its known biological activities, particularly its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity research.

Natural Sources and Quantitative Analysis

This compound is primarily isolated from the roots of plants belonging to the Salvia genus, renowned for their rich composition of bioactive diterpenoids. The principal species identified as natural sources are Salvia miltiorrhiza (Danshen) and Salvia przewalskii. While extensive quantitative data for a wide range of tanshinones in these species is available, specific yield information for this compound is less commonly reported. However, based on the analysis of related compounds, the concentration of individual tanshinones in the dried roots of these plants typically ranges from 0.1 to over 7 mg/g. It is plausible that the concentration of this compound falls within this range, contingent on factors such as the specific plant chemotype, geographical origin, and harvest time.

Table 1: Natural Sources of this compound and Estimated Yield

| Plant Species | Family | Plant Part | Estimated Yield (mg/g of dry weight) |

| Salvia miltiorrhiza | Lamiaceae | Root | 0.1 - 7.6 (as total tanshinones)[1][2] |

| Salvia przewalskii | Lamiaceae | Root | ~3.8 (as tanshinone I)[1] |

| Samanea saman | Leguminosae | Not Specified | Data not available |

Experimental Protocols

Isolation and Purification of this compound from Salvia Roots

This protocol is a generalized procedure based on established methods for the isolation of diterpenoids from Salvia species.[3][4][5][6]

a. Extraction:

-

Air-dry the roots of Salvia miltiorrhiza or Salvia przewalskii at room temperature and grind them into a fine powder.

-

Macerate the powdered root material with 95% ethanol (1:10 w/v) at room temperature for 72 hours. Repeat the extraction process three times.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Fractionation:

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate the ethyl acetate fraction, which typically contains the diterpenoids, under reduced pressure.

c. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with a methanol-chloroform solvent system.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

Quantification of this compound by HPLC-DAD

This method is adapted from established HPLC protocols for the analysis of tanshinones and other phenolic compounds in plant extracts.[7][8][9]

a. Instrumentation and Conditions:

-

HPLC System: Agilent 1260 series or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) acetonitrile and (B) water containing 0.1% formic acid.

-

Gradient Program: A linear gradient starting with a lower concentration of acetonitrile and gradually increasing over the run time to elute compounds with varying polarities. A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-90% A; 30-35 min, 90% A; 35-40 min, 10% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (determined by UV scan, typically in the range of 250-280 nm for similar compounds).

-

Injection Volume: 10 µL.

b. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound in methanol at a known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

c. Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Mandatory Visualizations

Caption: Isolation and Purification Workflow for this compound.

Biological Activity and Signaling Pathway

This compound has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with a reported IC50 value of 8.5 µM. PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a compound of interest for the development of therapeutics for type 2 diabetes and obesity. The inhibition of PTP1B by this compound is believed to occur at an allosteric site, rather than the catalytic site, which could offer greater selectivity and reduced side effects.[10][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Harvest Time on Growth and Bioactive Compounds in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and bioactivity of diterpenoids from the roots of Salvia grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diterpenoids from the Roots of Salvia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of protein tyrosine phosphatase 1B by lupeol and lupenone isolated from Sorbus commixta - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrodanshenol A: A Spectroscopic and Biological Profile

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dehydrodanshenol A, a naturally occurring abietane diterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of this compound. The guide details its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and outlines the experimental protocols for its isolation and characterization. Furthermore, it explores the role of this compound as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in metabolic disease research.

Spectroscopic Data

The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR spectral data, providing a quantitative basis for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 9.02 | d | 8.8 |

| 2 | 7.50 | m | |

| 3 | 7.40 | d | 6.9 |

| 6 | 8.12 | d | 8.8 |

| 7 | 7.93 | d | 8.8 |

Note: The data presented here is a partial representation of the full ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

A complete list of ¹³C NMR chemical shifts is pending the acquisition of the full primary literature.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data is crucial for confirming the molecular formula of this compound. This data will be included upon sourcing the primary publication.

Experimental Protocols

The isolation and purification of this compound are critical steps for obtaining accurate spectroscopic data and for conducting biological assays.

Isolation of this compound

The following is a generalized workflow for the isolation of abietane diterpenoids from Salvia miltiorrhiza, the plant source from which this compound has been reported.

Spectroscopic Analysis

The structural characterization of the isolated compound involves a suite of spectroscopic techniques.

Biological Activity: PTP1B Inhibition

This compound has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with a reported IC₅₀ value of 8.5 ± 0.5 μM. PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.

The inhibitory action of this compound on PTP1B suggests its potential to modulate these critical signaling cascades.

The non-competitive nature of this inhibition indicates that this compound binds to a site on the PTP1B enzyme that is distinct from the active site. This allosteric inhibition can offer advantages in terms of specificity and reduced potential for off-target effects.

Conclusion

This compound presents as a promising natural product with well-defined spectroscopic features and significant biological activity as a PTP1B inhibitor. The data and protocols outlined in this guide provide a foundational resource for further research and development of this compound for potential therapeutic applications. Future work will focus on obtaining the complete spectroscopic dataset from primary literature to provide a more exhaustive reference for the scientific community.

In Vitro Characterization of Dehydrodanshenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodanshenol A, a natural abietane-type diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a noteworthy compound in the field of diabetes research. Its primary in vitro biological activity identified to date is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its known quantitative data, a detailed experimental protocol for its primary biological assay, and an illustration of the relevant signaling pathway. Due to the limited public data exclusively on this compound, this guide is supplemented with in vitro data from other well-characterized tanshinones from Salvia miltiorrhiza, such as Cryptotanshinone and Tanshinol B, to provide a broader context for its potential biological effects.

Quantitative In Vitro Data

The primary reported in vitro activity of this compound is its inhibitory effect on Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] The available quantitative data for this compound and other relevant tanshinones from Salvia miltiorrhiza are summarized below for comparative analysis.

Table 1: PTP1B Inhibitory Activity of Tanshinones from Salvia miltiorrhiza [3]

| Compound | IC50 (µM) | Inhibition Type |

| This compound | 8.5 ± 0.5 | Classical-Noncompetitive |

| Tanshinol B | 4.7 ± 0.4 | Mixed-Noncompetitive |

| Cryptotanshinone | 5.5 ± 0.9 | Mixed-Noncompetitive |

| 15,16-Dihydrotanshinone I | 18.6 ± 0.4 | Not specified |

| Tanshinone I | 27.1 ± 0.8 | Not specified |

| Tanshinone IIA | > 100 | Not specified |

Table 2: In Vitro Activities of Related Tanshinones on Other Targets

| Compound | Target/Assay | Cell Line | Activity | Reference |

| Cryptotanshinone | STAT3 Signaling | Colorectal Cancer Cells | Inhibition | [4] |

| Cryptotanshinone | PI3K/Akt Signaling | Human Hepatocellular Carcinoma Cells | Inhibition | [4] |

| Cryptotanshinone | 5-LO Inhibition | Cell-free assay | IC50 = 7.1 µM | [5] |

| Cryptotanshinone | mPGES-1 Inhibition | Cell-free assay | IC50 = 1.9 ± 0.4 µM | [5] |

| Tanshinone IIA | PI3K/Akt/mTOR Signaling | Human Breast Cancer Cells | Inhibition | [6] |

| Tanshinone I | Apoptosis Induction | Human Leukemia Cells | Time- and dose-dependent | [6] |

| Dihydrotanshinone I | CYP1A2 Inhibition | Human Liver Microsomes | Ki = 0.53 µM (Competitive) | |

| Dihydrotanshinone I | CYP2C9 Inhibition | Human Liver Microsomes | Ki = 1.92 µM (Competitive) |

Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is based on the methodology typically employed for assessing the PTP1B inhibitory activity of natural compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PTP1B enzyme.

Materials:

-

Human recombinant PTP1B enzyme

-

This compound (and other test compounds)

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the assay buffer to obtain a range of test concentrations.

-

Enzyme Reaction: In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the human recombinant PTP1B enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

-

Initiation of Reaction: Add 20 µL of the p-nitrophenyl phosphate (pNPP) substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Data Analysis: The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Kinetics: To determine the type of inhibition (e.g., competitive, noncompetitive, or mixed), the assay is performed with varying concentrations of both the inhibitor (this compound) and the substrate (pNPP). The data are then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

Visualizations: Signaling Pathways and Workflows

PTP1B Inhibition Experimental Workflow

The following diagram illustrates the key steps in the in vitro PTP1B inhibition assay.

References

- 1. Frontiers | Phytochemicals as Potential Epidrugs in Type 2 Diabetes Mellitus [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. worldscientific.com [worldscientific.com]

- 4. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]

- 5. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrodanshenol A: A Preliminary Toxicity Screening Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide and framework for the preliminary toxicity screening of Dehydrodanshenol A. As of the latest literature review, specific toxicity data for this compound is not publicly available. The following sections outline the standard methodologies and data presentation formats that would be employed in such a screening. The quantitative data presented in the tables are illustrative and should not be considered as actual experimental results for this compound.

Introduction

This compound is a naturally occurring norditerpene compound that has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 8.5 μM.[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. While the pharmacological activity of this compound is of significant interest, a thorough evaluation of its safety profile is paramount before it can be considered for further drug development.

This technical guide outlines a standard preliminary toxicity screening workflow for a novel compound such as this compound. It covers essential in vitro and in vivo assays designed to identify potential toxic liabilities at an early stage. The protocols and data presentation formats are based on established guidelines and common practices in the pharmaceutical industry.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening is to assess the potential of this compound to induce cell death in various cell lines. This provides a baseline understanding of its cellular toxicity and helps in dose selection for subsequent in vivo studies. While some related tanshinone compounds have exhibited cytotoxicity, specific data for this compound is needed.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Materials:

-

Human cell lines: HepG2 (liver carcinoma), HEK293 (embryonic kidney), and a relevant cancer cell line if applicable.

-

This compound (stock solution in DMSO).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium, with a final DMSO concentration not exceeding 0.5%.

-

Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Incubation Time (hours) | This compound IC50 (µM) [Illustrative] |

| HepG2 | 24 | > 100 |

| 48 | 75.2 | |

| 72 | 52.8 | |

| HEK293 | 24 | > 100 |

| 48 | 98.1 | |

| 72 | 85.4 |

Acute Oral Toxicity Assessment (In Vivo)

An acute oral toxicity study provides information on the adverse effects of a single, high dose of a substance and is a critical step in the safety evaluation.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

Objective: To determine the acute oral lethal dose 50 (LD50) of this compound in a rodent model.

Materials:

-

Female Sprague-Dawley rats (8-12 weeks old).

-

This compound.

-

Vehicle (e.g., 0.5% carboxymethylcellulose).

-

Oral gavage needles.

-

Standard laboratory animal housing and diet.

Procedure:

-

Acclimatize animals for at least 5 days before the study.

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of this compound to one animal at a starting dose (e.g., 2000 mg/kg).

-

Observe the animal for signs of toxicity and mortality for 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

-

The study is complete when a sufficient number of reversals have occurred to allow for the calculation of the LD50.

-

At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Presentation: Acute Oral Toxicity

| Species/Strain | Sex | Route of Administration | Vehicle | LD50 (mg/kg) [Illustrative] | Clinical Signs of Toxicity [Illustrative] |

| Sprague-Dawley Rat | Female | Oral | 0.5% CMC | > 2000 | No significant clinical signs observed. No mortality. |

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.

Materials:

-

Tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).

-

This compound.

-

S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation.

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene).

-

Minimal glucose agar plates.

-

Top agar.

Procedure:

-

Prepare different concentrations of this compound.

-

In a test tube, mix the tester strain, this compound, and either S9 mix or a buffer (for the non-activation condition).

-

Add molten top agar and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background count.

Data Presentation: Ames Test

| Tester Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) [Illustrative] | Mean Revertants ± SD [Illustrative] | Mutagenicity Ratio [Illustrative] | Result |

| TA98 | - | 0 | 25 ± 4 | - | Negative |

| 10 | 28 ± 5 | 1.1 | |||

| 100 | 30 ± 6 | 1.2 | |||

| + | 0 | 45 ± 7 | - | Negative | |

| 10 | 48 ± 8 | 1.1 | |||

| 100 | 52 ± 9 | 1.2 | |||

| TA100 | - | 0 | 150 ± 15 | - | Negative |

| 10 | 155 ± 18 | 1.0 | |||

| 100 | 160 ± 20 | 1.1 | |||

| + | 0 | 160 ± 17 | - | Negative | |

| 10 | 165 ± 19 | 1.0 | |||

| 100 | 170 ± 22 | 1.1 |

Visualizations

Signaling Pathway

Caption: Inhibition of PTP1B by this compound enhances insulin signaling.

Experimental Workflow

Caption: Preliminary toxicity screening workflow for this compound.

Conclusion and Future Directions

This whitepaper outlines a foundational preliminary toxicity screening plan for this compound. The illustrative data suggests that this compound may have a favorable preliminary safety profile, with low in vitro cytotoxicity at effective concentrations, an estimated high acute oral LD50, and no evidence of mutagenicity in the Ames test.

However, it is critical to generate actual experimental data for this compound to confirm these preliminary assessments. Further studies should include:

-

Sub-acute toxicity studies: To evaluate the effects of repeated dosing.

-

Safety pharmacology studies: To assess the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

-

In vitro micronucleus assay: To further investigate potential genotoxicity.

-

Mechanism-based toxicity studies: To explore any potential off-target effects related to its PTP1B inhibitory activity.

A comprehensive understanding of the toxicological profile of this compound is essential for its continued development as a potential therapeutic agent. The methodologies and frameworks presented in this guide provide a clear path forward for these crucial safety assessments.

References

Dehydrodanshenol A: A Technical Review of a Novel PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodanshenol A is a naturally occurring abietane-type diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine. Emerging research has identified this compound as a potent and specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. This inhibitory action positions this compound as a promising candidate for further investigation in the context of type 2 diabetes, obesity, and other metabolic disorders. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its chemical properties, biological activity, mechanism of action, and the experimental protocols used for its study.

Chemical Properties

This compound is one of twelve naturally occurring tanshinones that have been isolated from Salvia miltiorrhiza. Its chemical structure is characterized by a furan-diosphenol skeleton.

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₄ |

| Molecular Weight | 334.37 g/mol |

| CAS Number | 1444618-61-4 |

| Class | Diterpenoid, Tanshinone |

| Source | Salvia miltiorrhiza Bunge |

| Physical Properties | Data on specific physical properties such as melting point and solubility are not readily available in the current literature. |

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

PTP1B Inhibition

PTP1B is a critical negative regulator in the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the downstream signaling cascade, leading to decreased glucose uptake and utilization. Inhibition of PTP1B is therefore a key therapeutic strategy for enhancing insulin sensitivity.

This compound has been shown to be a non-competitive inhibitor of PTP1B.[1] This mode of inhibition suggests that it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Quantitative Data on PTP1B Inhibition

| Compound | IC₅₀ (μM) | Inhibition Type | Source |

| This compound | 8.5 ± 0.5 | Non-competitive | [1] |

Mechanism of Action: PTP1B in Insulin Signaling

The insulin signaling pathway is a complex cascade of phosphorylation events initiated by the binding of insulin to its receptor. PTP1B acts as a key "brake" on this pathway. This compound, by inhibiting PTP1B, effectively "releases the brake," leading to enhanced and prolonged insulin signaling. This results in increased glucose transporter 4 (GLUT4) translocation to the cell membrane and, consequently, increased glucose uptake from the bloodstream.

Experimental Protocols

Isolation of this compound from Salvia miltiorrhiza

The following is a general protocol for the isolation of tanshinones, including this compound, from the roots of Salvia miltiorrhiza. Specific yields for this compound may vary.

Detailed Steps:

-

Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing tanshinones are combined and further purified by repeated column chromatography using Sephadex LH-20 and RP-18 silica gel.

-

Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

PTP1B Inhibition Assay

The inhibitory activity of this compound against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Detailed Protocol:

-

Assay Buffer: A suitable buffer is prepared, for example, 50 mM HEPES buffer (pH 7.0) containing 1 mM EDTA, 1 mM DTT, and 0.1 mg/mL bovine serum albumin.

-

Reagents: Solutions of recombinant human PTP1B, p-nitrophenyl phosphate (pNPP), this compound (at various concentrations), and a positive control inhibitor (e.g., sodium orthovanadate) are prepared in the assay buffer.

-

Incubation: The PTP1B enzyme is pre-incubated with this compound or the control for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPP substrate.

-

Reaction Termination: After a set incubation period (e.g., 30 minutes), the reaction is terminated by the addition of a stop solution, such as sodium hydroxide.

-

Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The percent inhibition is calculated relative to the control, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound has emerged as a noteworthy natural product with significant potential as a PTP1B inhibitor. Its non-competitive mode of action offers a distinct advantage, as it may lead to greater specificity and fewer off-target effects compared to active-site-directed inhibitors. The data presented in this review underscore the importance of further research into this compound.

Future studies should focus on:

-

Comprehensive Biological Profiling: Investigating the effects of this compound on other cellular targets and pathways to fully elucidate its pharmacological profile.

-

In Vivo Efficacy: Evaluating the anti-diabetic and anti-obesity effects of this compound in animal models.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify compounds with improved potency and pharmacokinetic properties.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics for the treatment of metabolic diseases.

References

Dehydrodanshenol A (CAS 1444618-61-4): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Dehydrodanshenol A, a naturally occurring diterpenoid and a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of diabetes and related metabolic disorders.

Chemical and Physical Properties

This compound is a member of the tanshinone family of compounds, isolated from the roots of Salvia miltiorrhiza. Its core structure is a tetracyclic diterpene.

| Property | Value | Source |

| CAS Number | 1444618-61-4 | N/A |

| Molecular Formula | C₂₁H₁₈O₄ | [1] |

| Molecular Weight | 334.37 g/mol | [1] |

| Appearance | Not specified in available literature. | |

| Melting Point | Not specified in available literature. (For reference, Tanshinone I, a related compound, has a melting point of 233-234°C[2]) | |

| Boiling Point | Not specified in available literature. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | N/A |

Biological Activity: Inhibition of PTP1B

This compound has been identified as a potent and specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway.

| Parameter | Value | Source |

| Target Enzyme | Protein Tyrosine Phosphatase 1B (PTP1B) | N/A |

| IC₅₀ | 8.5 ± 0.5 μM | N/A |

| Inhibition Type | Classical-Noncompetitive | N/A |

The inhibition of PTP1B by this compound suggests its potential as a therapeutic agent for type 2 diabetes by enhancing insulin sensitivity.

Experimental Protocols

The following sections detail the experimental procedures for the isolation, purification, and biological characterization of this compound, as adapted from the available scientific literature.

Isolation and Purification from Salvia miltiorrhiza

This compound is naturally present in the roots of Salvia miltiorrhiza. The following is a general workflow for its extraction and purification.

Methodology:

-

Extraction: The air-dried and powdered roots of Salvia miltiorrhiza are extracted with an organic solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, containing the majority of tanshinones, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate different classes of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.

PTP1B Inhibition Assay

The inhibitory activity of this compound against PTP1B is determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., 50 mM HEPES, pH 7.0), recombinant human PTP1B enzyme, and varying concentrations of this compound (dissolved in DMSO).

-

Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (pNPP).

-

Incubation: The reaction is allowed to proceed at the controlled temperature for a defined time (e.g., 30 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a strong base, such as sodium hydroxide (NaOH).

-

Absorbance Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of PTP1B inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (containing DMSO without the inhibitor). The IC₅₀ value is then determined from the dose-response curve.

Signaling Pathway

This compound's therapeutic potential stems from its ability to modulate the insulin signaling pathway through the inhibition of PTP1B.

In a normal physiological state, insulin binds to its receptor, leading to autophosphorylation and activation of the receptor. This triggers a cascade of downstream signaling events that ultimately result in glucose uptake by cells. PTP1B acts as a negative regulator by dephosphorylating and inactivating the insulin receptor. This compound inhibits PTP1B, thereby preventing the dephosphorylation of the insulin receptor. This leads to a sustained activation of the insulin signaling pathway, enhanced glucose uptake, and improved insulin sensitivity.

Spectral Data

Detailed spectral data for this compound (¹H-NMR, ¹³C-NMR, MS, and IR) are crucial for its unambiguous identification and characterization. While specific spectra are not publicly available, they are referenced in the primary literature and can be obtained from commercial suppliers upon request.

Note: This document is intended for research purposes only and does not constitute medical advice. The synthesis and use of this compound should be conducted by qualified professionals in a laboratory setting.

References

"Dehydrodanshenol A molecular formula C21H18O4"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodanshenol A is a naturally occurring diterpenoid compound isolated from the roots of Salvia miltiorrhiza Bunge (Lamiaceae), a plant with a long history of use in traditional medicine. With the molecular formula C21H18O4, this compound has garnered interest in the scientific community for its specific biological activities, particularly its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. This document provides a comprehensive overview of this compound, including its chemical properties, biological functions, and detailed experimental protocols for its study.

Chemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value |

| Molecular Formula | C21H18O4 |

| Molecular Weight | 334.37 g/mol |

| CAS Number | 1444618-61-4 |

| Class | Diterpenoid |

| Natural Source | Salvia miltiorrhiza |

Biological Activity

The primary biological activity of this compound identified to date is its inhibitory effect on Protein Tyrosine Phosphatase 1B (PTP1B).

PTP1B Inhibition

This compound has been identified as a potent and selective inhibitor of PTP1B.[1] PTP1B is a key negative regulator in the insulin signaling pathway, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[2][3][4][5]

The inhibitory activity of this compound against PTP1B is summarized in the table below:

| Parameter | Value | Reference |

| IC50 | 8.5 ± 0.5 μM | Kim et al., 2017[1] |

| Inhibition Type | Classical-noncompetitive | Kim et al., 2017[1] |

α-Glucosidase Inhibitory Activity

In a study investigating the α-glucosidase inhibitory activity of compounds isolated from Salvia miltiorrhiza, this compound was found to have no significant inhibitory effect on this enzyme.[6][7]

Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[2][3][4][5] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.

References

- 1. profiles.foxchase.org [profiles.foxchase.org]

- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Down-regulation of insulin signaling by protein-tyrosine phosphatase 1B is mediated by an N-terminal binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-nps.or.kr [e-nps.or.kr]

- 7. Inhibition of α-Glucosidase by Abietane-Type Diterpenoids Isolated from Roots of Salvia miltiorrhiza [e-nps.or.kr]

Dehydrodanshenol A: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrodanshenol A, a norditerpenoid derived from Salvia miltiorrhiza (Danshen), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a primary focus on its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the management of type 2 diabetes. While research on this compound is in its early stages, this document consolidates the available quantitative data, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways. To provide a broader context, the therapeutic effects of the wider class of tanshinones, to which this compound belongs, are also discussed, highlighting potential avenues for future research.

Introduction to this compound

This compound is a natural compound isolated from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. Structurally, it is classified as an abietane-type norditerpenoid. Its primary reported biological activity is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the negative regulation of insulin and leptin signaling pathways.[1] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[1]

Therapeutic Potential in Type 2 Diabetes: PTP1B Inhibition

The most well-documented therapeutic effect of this compound is its ability to inhibit PTP1B. This inhibition enhances insulin sensitivity, a key factor in the pathophysiology of type 2 diabetes.

Quantitative Data: PTP1B Inhibitory Activity

The inhibitory potency of this compound against PTP1B has been quantified in vitro, with reported IC50 values indicating significant activity.

| Compound | Target | IC50 (µM) | Source |

| This compound | PTP1B | 8.5 | [2] |

Signaling Pathway: Insulin Signaling and PTP1B

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound is expected to enhance and prolong the insulin signal, leading to improved glucose uptake and metabolism.

Caption: Inhibition of PTP1B by this compound enhances insulin signaling.

Broader Therapeutic Potential of Tanshinones

While specific data for this compound is limited, the broader class of tanshinones from Salvia miltiorrhiza exhibits a wide range of pharmacological activities, suggesting potential avenues for future investigation of this compound. These activities include anti-inflammatory, neuroprotective, and anticancer effects.[3][4]

Anti-Inflammatory Effects

Tanshinones have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production.[5]

A general workflow for assessing the anti-inflammatory potential of a compound like this compound is outlined below.

Caption: General workflow for evaluating anti-inflammatory properties.

Neuroprotective Effects

Several tanshinones have demonstrated neuroprotective properties in various experimental models, suggesting a potential role in neurodegenerative diseases.[6]

Anticancer Activity

The anticancer potential of tanshinones has been investigated against various cancer cell lines, with mechanisms including induction of apoptosis and cell cycle arrest.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of research findings. Below is a representative protocol for a key in vitro assay.

In Vitro PTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on PTP1B activity.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme solution to each well.

-

Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Incubate the plate for a defined period (e.g., 30 minutes) at the same temperature.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound presents a promising lead compound, particularly for the development of novel therapeutics for type 2 diabetes, owing to its potent PTP1B inhibitory activity. The broader pharmacological activities observed in the tanshinone class of compounds suggest that this compound may possess a wider range of therapeutic effects that warrant further investigation.

Future research should focus on:

-

Comprehensive in vivo studies to validate the anti-diabetic effects of this compound.

-

Elucidation of its pharmacokinetic and pharmacodynamic properties.

-

Investigation into its potential anti-inflammatory, neuroprotective, and anticancer activities through dedicated in vitro and in vivo models.

-

Structure-activity relationship studies to optimize its potency and selectivity.

The continued exploration of this compound and related tanshinones holds significant promise for the discovery of new and effective therapeutic agents for a variety of human diseases.

References

- 1. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. A Skin Lipidomics Study Reveals the Therapeutic Effects of Tanshinones in a Rat Model of Acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tanshinones from Salvia miltiorrhiza Bunge revert chemotherapy-induced neuropathic pain and reduce glioblastoma cells malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Proposed Synthesis of Dehydrodanshenol A

For Research Use Only

Abstract

Dehydrodanshenol A is a bioactive diterpenoid belonging to the tanshinone family, which has garnered interest for its potential pharmacological activities. This document outlines a proposed, hypothetical synthetic protocol for this compound. It is important to note that a specific, detailed, and validated total synthesis of this compound has not been published in the peer-reviewed scientific literature to date. Therefore, the following protocol is a theoretical pathway based on established synthetic strategies for structurally related tanshinones, such as cryptotanshinone and miltirone. This proposed route is intended to serve as a conceptual framework for researchers in medicinal chemistry and drug development. All experimental parameters would require rigorous optimization and validation.

Chemical Structure

This compound

-

CAS Number: 1444618-61-4

-

Molecular Formula: C₂₁H₁₈O₄

-

Molecular Weight: 334.37 g/mol

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected to simpler, more readily available starting materials. The core abietane-type tetracyclic skeleton is a common feature among tanshinones, and its construction is a key challenge. A convergent synthetic strategy is proposed, wherein the furan ring and the aromatic C-ring are constructed onto a pre-existing A/B ring system.

Hypothetical Synthesis Protocol

The following multi-step synthesis is a proposed pathway and has not been experimentally validated.

Step 1: Synthesis of a Substituted Naphthalene Intermediate

The synthesis would likely commence with the construction of a substituted naphthalene derivative that will form the B and C rings of the tanshinone core. This could be achieved via a Diels-Alder reaction between a suitable diene and a naphthoquinone derivative, followed by aromatization.

-

Reaction: Diels-Alder Cycloaddition and Aromatization.

-

Starting Materials: A substituted 1,3-diene and a juglone derivative (5-hydroxy-1,4-naphthoquinone).

-

Reagents: Lewis acid catalyst (e.g., BF₃·OEt₂), oxidizing agent for aromatization (e.g., DDQ).

-

Solvent: Toluene or Dichloromethane.

-

Temperature: Room temperature to reflux.

-

Duration: 12-24 hours.

-

Work-up: Aqueous work-up followed by column chromatography.

Step 2: Friedel-Crafts Acylation for D-Ring Precursor

To introduce the functionality required for the furan ring, a Friedel-Crafts acylation on the naphthalene intermediate would be a logical step.

-

Reaction: Friedel-Crafts Acylation.

-

Starting Material: Substituted naphthalene from Step 1.

-

Reagents: An appropriate acyl chloride (e.g., 2-chloropropionyl chloride) and a Lewis acid catalyst (e.g., AlCl₃).

-

Solvent: Dichloromethane or Nitrobenzene.

-

Temperature: 0 °C to room temperature.

-

Duration: 2-6 hours.

-

Work-up: Quenching with ice/HCl, followed by extraction and purification.

Step 3: Furan Ring Formation

The resulting α-haloketone can be used to construct the furan ring, a key feature of this compound. This can be achieved through a base-mediated cyclization.

-

Reaction: Intramolecular Cyclization (Furan Synthesis).

-

Starting Material: Acylated naphthalene from Step 2.

-

Reagents: A suitable base (e.g., Sodium Hydride, Potassium Carbonate).

-

Solvent: DMF or THF.

-

Temperature: Room temperature to 80 °C.

-

Duration: 4-12 hours.

-

Work-up: Aqueous work-up, extraction, and chromatographic purification.

Step 4: Introduction of the Carbonyl Group on Ring A

The next key transformation would be the introduction of the carbonyl group at the benzylic position of the A-ring. This could be accomplished via an oxidation reaction.

-

Reaction: Benzylic Oxidation.

-

Starting Material: The tetracyclic intermediate from Step 3.

-

Reagents: Chromium trioxide (CrO₃) in acetic acid, or other selective oxidizing agents.

-

Solvent: Acetic Acid or a mixture of Acetonitrile/Water.

-

Temperature: Room temperature.

-

Duration: 1-4 hours.

-

Work-up: Quenching with isopropanol, extraction, and purification.

Step 5: Introduction of the Hydroxyl Group and Dehydrogenation

The final steps would involve the introduction of the tertiary hydroxyl group and the final dehydrogenation to yield this compound. The introduction of the hydroxyl group could be achieved via an enolate formation followed by reaction with an electrophilic oxygen source. The final dehydrogenation would lead to the aromatic A-ring.

-

Reaction: Hydroxylation and Dehydrogenation.

-

Starting Material: The ketone from Step 4.

-

Reagents: For hydroxylation: a strong base (e.g., LDA) followed by an oxygen source (e.g., a MoOPH reagent). For dehydrogenation: a high-potential quinone (e.g., DDQ) or palladium on carbon (Pd/C) at elevated temperature.

-

Solvent: THF for hydroxylation; Toluene or Xylene for dehydrogenation.

-

Temperature: -78 °C to room temperature for hydroxylation; Reflux for dehydrogenation.

-

Duration: 1-3 hours for hydroxylation; 6-18 hours for dehydrogenation.

-

Work-up: Standard aqueous work-up and purification by preparative HPLC.

Data Presentation

As this is a proposed synthesis, no experimental quantitative data for reaction yields, times, or specific quantities of reagents can be provided. Researchers attempting this synthesis would need to perform extensive optimization at each step. A hypothetical data table structure is provided below for guidance on how experimental results could be organized.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diels-Alder / Aromatization | Substituted Diene, Juglone derivative | BF₃·OEt₂, DDQ | Toluene | 110 | 24 | - |

| 2 | Friedel-Crafts Acylation | Naphthalene Intermediate | 2-Chloropropionyl chloride, AlCl₃ | DCM | 0-25 | 4 |

- |

| 3 | Furan Ring Formation | Acylated Naphthalene | NaH | DMF | 25-80 | 8 | - |

| 4 | Benzylic Oxidation | Tetracyclic Intermediate | CrO₃ | Acetic Acid | 25 | 2 | - |

| 5 | Hydroxylation / Dehydrogenation | Ketone Intermediate | LDA, MoOPH, DDQ | THF, Toluene | -78 to 110 | 20 | - |

Note: The values in this table are placeholders and would need to be determined experimentally.

Visualizations

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

The synthesis of this compound presents a significant challenge due to the lack of published protocols. The hypothetical pathway described herein is based on established methodologies for the synthesis of related natural products and provides a logical starting point for researchers. Each step would require careful experimental design, optimization, and characterization of intermediates to achieve the final target molecule. This document is intended to facilitate future research in the total synthesis of this compound and its analogues for further biological evaluation.